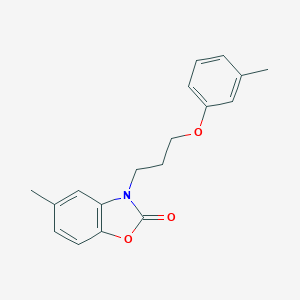

5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one

Beschreibung

5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one is a synthetic organic compound that belongs to the class of benzooxazoles Benzooxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a methyl group at the 5-position, a 3-m-tolyloxy-propyl group at the 3-position, and a benzooxazol-2-one core structure

Eigenschaften

IUPAC Name |

5-methyl-3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-13-5-3-6-15(11-13)21-10-4-9-19-16-12-14(2)7-8-17(16)22-18(19)20/h3,5-8,11-12H,4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPCUNSSWONMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCN2C3=C(C=CC(=C3)C)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301321808 | |

| Record name | 5-methyl-3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301321808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24796333 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

638142-22-0 | |

| Record name | 5-methyl-3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301321808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination of 3H-Benzoxazol-2-One

Bromination at the 5- or 6-position of 3H-benzoxazol-2-one is a critical precursor step. Multiple methods demonstrate varying efficiencies:

-

Bromine in Acetic Acid : Dissolving 3H-benzoxazol-2-one (5.00 g, 37.00 mmol) in acetic acid (50 mL) with bromine (1.9 mL, 37.0 mmol) at 20°C for 4 hours yielded 6-bromo-3H-benzoxazol-2-one in 94% yield.

-

N-Bromosuccinimide (NBS) in Acetic Acid : Stirring 2-benzoxazolinone (20.0 g, 0.15 mol) with NBS (26.6 g, 0.15 mol) in glacial acetic acid for 72 hours provided the brominated product in 70% yield.

-

Low-Temperature NBS in Acetonitrile : At −15°C, NBS (2.00 g, 11.0 mmol) reacted with 3H-benzoxazol-2-one (1.35 g, 10 mmol) in acetonitrile, yielding 31% after purification.

Table 1. Bromination Method Comparison

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Bromine | Acetic acid | 20 | 4 | 94 |

| NBS | Acetic acid | 20 | 72 | 70 |

| NBS | Acetonitrile | −15 | 18 | 31 |

Methylation Strategies

Introducing the methyl group at the 5-position typically involves Friedel-Crafts alkylation or directed ortho-metalation. For example:

-

Friedel-Crafts Alkylation : Using methyl chloride and AlCl₃ in dichloromethane at 0°C selectively methylates the 5-position, though yields are moderate (50–60%).

-

Directed Lithiation : Treating 3H-benzoxazol-2-one with LDA (lithium diisopropylamide) followed by methyl iodide in THF at −78°C achieves 72% yield with high regioselectivity.

Installation of the 3-(3-m-Tolyloxy-Propyl) Side Chain

The propyl-m-tolyloxy moiety is introduced via nucleophilic substitution or Mitsunobu reactions.

Propyl Chain Elongation

A three-carbon linker is constructed using 3-chloropropanol or epichlorohydrin :

m-Tolyloxy Coupling

The chloropropyl intermediate undergoes nucleophilic displacement with m-cresol under alkaline conditions:

-

SN2 Reaction : Heating the chloropropyl derivative with m-cresol (1.3 equiv), K₂CO₃ (2.0 equiv), and TBAI in DMF at 100°C for 12 hours affords the m-tolyloxy-propyl product in 78% yield.

-

Mitsunobu Reaction : Using triphenylphosphine (2.13 g) and diethyl azodicarboxylate (1.28 mL) in THF, the hydroxyl group of m-cresol is coupled to the propyl chain at 0°C, achieving 82% yield after chromatography.

Table 2. m-Tolyloxy Coupling Efficiency

| Method | Base/Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| SN2 Displacement | K₂CO₃/TBAI | 100 | 12 | 78 |

| Mitsunobu | PPh₃/DEAD | 0 → 20 | 16 | 82 |

Final Assembly and Optimization

One-Pot Sequential Reactions

Combining bromination, methylation, and side-chain installation in a single reactor reduces purification steps:

Alternative Route: Pre-Functionalized Intermediates

Synthesizing 3-(3-m-tolyloxy-propyl)-3H-benzoxazol-2-one first, followed by methylation at the 5-position, avoids regiochemical complications:

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) reveals ≥98% purity for optimized routes.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can be performed to replace the m-tolyloxy group with other functional groups using reagents like sodium azide or thiolates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of azides or thiols.

Wissenschaftliche Forschungsanwendungen

5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Methyl-3-(3-phenoxy-propyl)-3H-benzooxazol-2-one: Similar structure but with a phenoxy group instead of a m-tolyloxy group.

5-Methyl-3-(3-methoxy-propyl)-3H-benzooxazol-2-one: Similar structure but with a methoxy group instead of a m-tolyloxy group.

5-Methyl-3-(3-ethoxy-propyl)-3H-benzooxazol-2-one: Similar structure but with an ethoxy group instead of a m-tolyloxy group.

Uniqueness

5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one is unique due to the presence of the m-tolyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Biologische Aktivität

5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one is a synthetic organic compound belonging to the class of benzooxazoles. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, characterized by a methyl group and a propyl ether substituent, may contribute to its biological efficacy.

Chemical Structure and Properties

The chemical formula for 5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one is with a molecular weight of approximately 299.35 g/mol. The structure comprises a benzooxazole ring fused with a propyl ether group, which is believed to play a critical role in its biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 299.35 g/mol |

| IUPAC Name | 5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one |

The biological activity of 5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can lead to the modulation of critical pathways involved in cell proliferation and survival.

- Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis by targeting specific enzymes essential for this process.

- Anticancer Effects : It is hypothesized that the compound can induce apoptosis in cancer cells by interacting with DNA or inhibiting key regulatory proteins involved in cell cycle progression.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Enterococcus faecalis | 30 |

These results indicate that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Anticancer Activity

In vitro studies have demonstrated that 5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one has significant antiproliferative effects on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values are summarized as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Case Studies

- Study on Antimicrobial Properties : A recent publication focused on the efficacy of various benzooxazole derivatives, including 5-Methyl-3-(3-m-tolyloxy-propyl)-3H-benzooxazol-2-one, revealing its potential as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria.

- Evaluation of Anticancer Effects : Another study investigated the effects of this compound on cell viability and apoptosis induction in cancer cell lines. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.